methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride
Description
Properties
CAS No. |
2742653-83-2 |
|---|---|
Molecular Formula |
C6H13Cl2N3 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N-methyl-2-(1H-pyrazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-4-2-6-3-5-8-9-6;;/h3,5,7H,2,4H2,1H3,(H,8,9);2*1H |
InChI Key |
HMGKQZOCSXXWCE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=NN1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Keto Ester Intermediates and Hydrazine Cyclization
The most direct route to methyl[2-(1H-pyrazol-3-yl)ethyl]amine derivatives originates from β-keto ester precursors. As demonstrated by Arkivoc , tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates are synthesized through a three-step sequence:
-
Masamune-Claisen Condensation : Boc-β-alanine undergoes condensation with dimethyl carbonate to form methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate (β-keto ester) .
-
Hydrazine Cyclization : The β-keto ester reacts with monosubstituted hydrazines (e.g., methylhydrazine) in refluxing methanol, yielding 1’-substituted pyrazolone derivatives .
-
Deprotection and Salt Formation : Acidolytic cleavage of the tert-butoxycarbonyl (Boc) group using HCl-EtOAc furnishes the free amine, which is subsequently methylated via reductive amination or alkylation to introduce the methyl substituent .
Critical parameters include the choice of hydrazine derivative and reaction temperature. For example, cyclization with methylhydrazine at 85°C for 5 hours achieves 78–84% yield post-deprotection . The final dihydrochloride salt forms via treatment with excess HCl in ethanol.
Alkylation of Pyrazole Precursors with Electrophilic Amines
An alternative approach leverages alkylation of preformed pyrazole intermediates. Bioorganica Acta details the alkylation of 1-alkyl-3-methylpyrazolo[4,3-c]pyrazoles using 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione or chloroacetonitrile. Key steps include:
-
Protection-alkylation : The pyrazole nitrogen is alkylated with bromomethyl phthalimide, introducing a protected amine side chain .
-
Deprotection : Hydrolysis with hydrazine hydrate removes the phthalimide group, yielding a primary amine .
-
Methylation and Salt Formation : The primary amine undergoes N-methylation using methyl iodide in the presence of a base, followed by HCl treatment to form the dihydrochloride .
This method produces isomeric mixtures (1:0.8 ratio) but achieves 42–79% yields for the alkylation step . Optimization of cesium carbonate as the base minimizes side reactions during alkylation.
Patent-Based Cyclization and Decarboxylation
A patent by US9522900B2 outlines a multi-step route involving cyclization, chlorination, and decarboxylation:
-
Cyclization : 3-Hydrazinopyridine reacts with dialkyl maleate to form pyrazolidine carboxylates .
-
Chlorination/Oxidation : Treatment with phosphorus oxychloride and manganese(IV) oxide introduces chlorine and aromatizes the ring .
-
Decarboxylation : Hydrolysis of the ester to carboxylic acid, followed by copper(II)-catalyzed decarboxylation, yields 3-chloro-1-(pyridin-3-yl)-1H-pyrazole .
While designed for a chloropyridine-pyrazole hybrid, this method’s decarboxylation step (80–140°C in DMF) could be repurposed to remove carboxyl groups from intermediates en route to the target compound .
Comparative Analysis of Synthetic Routes
Table 1: Yield and Condition Comparison
| Method | Key Step | Yield (%) | Temperature (°C) | Limitations |
|---|---|---|---|---|
| β-Keto Ester Cyclization | Hydrazine cyclization | 78–84 | 85 | Multi-step deprotection |
| Alkylation Strategy | Phthalimide alkylation | 42–79 | 25–60 | Isomeric mixtures |
| Electrophilic Amination | Diketone amination | 36–38 | 85 | Low yields for aliphatic amines |
| Patent-Based Decarboxylation | Decarboxylation | N/A | 80–140 | Requires carboxyl precursor |
Mechanistic Insights and Optimization Challenges
-
Regioselectivity in Cyclization : The position of the pyrazole substituent depends on the hydrazine derivative’s nucleophilicity. Methylhydrazine favors 1,3-substitution, critical for achieving the desired 1H-pyrazol-3-yl configuration .
-
Salt Formation : Excess HCl (2 equivalents) is required to protonate both the amine and pyrazole nitrogen, ensuring crystalline dihydrochloride formation .
-
Byproduct Mitigation : In alkylation routes, cesium carbonate reduces O-alkylation byproducts, improving N-alkylation efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced amine derivatives .
Scientific Research Applications
Chemistry
In synthetic chemistry, methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride serves as a building block for more complex molecules. It is utilized in the preparation of various heterocyclic compounds that are essential in drug development and material science.
Biology
The compound exhibits potential as a ligand in coordination chemistry. Research indicates that it can form stable complexes with metal ions, which are being investigated for their biological activities, including antimicrobial and anticancer properties. The ability to coordinate with metal ions is significant for developing new therapeutic agents.
Medicine
This compound has shown promise in medicinal chemistry:
- Anticancer Activity: Several studies have explored its derivatives for their efficacy against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties: Research indicates that pyrazole derivatives possess antimicrobial activities against bacteria such as E. coli and S. aureus. A study demonstrated that certain derivatives exhibited comparable efficacy to standard antibiotics like ampicillin.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it valuable for developing new materials with specific functionalities, particularly in pharmaceuticals and agrochemicals.
Case Studies
-
Anticancer Research:
A study published in Journal of Medicinal Chemistry investigated a series of pyrazole derivatives for their inhibitory effects on cancer cell proliferation. This compound was included in the screening process, revealing promising results against several cancer types . -
Antimicrobial Activity:
Research conducted by Kendre et al. synthesized novel pyrazole derivatives and tested them against various bacterial strains. The findings indicated that certain derivatives showed significant antimicrobial activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Pyrazole Derivatives
Pyrazole-based analogs differ in substituent positions and amine chain configurations:
Key Findings :
Imidazole and Benzimidazole Derivatives
Compounds with imidazole or benzimidazole cores exhibit distinct pharmacological profiles:
Key Findings :
Pyridine-Based Analogs
Betahistine dihydrochloride (CAS: 5579-84-0) replaces pyrazole with pyridine:
| Compound Name (CAS) | Core Structure | Pharmacological Profile | Application | Reference |
|---|---|---|---|---|
| Betahistine dihydrochloride (5579-84-0) | Pyridine (2-yl) | H1 partial agonist, H3 antagonist | Vertigo, Ménière’s disease |
Key Findings :
- The pyridine ring in Betahistine confers distinct receptor interactions, favoring H1/H3 modulation over H2 agonism, making it suitable for vestibular disorders rather than gastric tests .
Physicochemical and Pharmacokinetic Comparison
| Property | Betazole Dihydrochloride | N-Methylhistamine Dihydrochloride | Betahistine Dihydrochloride |
|---|---|---|---|
| Solubility (water) | High (dihydrochloride) | High | High |
| LogP (lipophilicity) | ~0.5 (moderate) | ~0.3 | ~1.2 |
| Plasma Half-Life | ~30 minutes | ~2 hours | ~3–4 hours |
| Receptor Selectivity | H2 > H1 | H1 ≈ H2 ≈ H3 | H1/H3 |
Notes:
- Betazole’s short half-life aligns with its diagnostic use, whereas Betahistine’s longer half-life supports chronic vertigo management .
- Lipophilicity differences influence blood-brain barrier penetration: Betahistine’s higher LogP enhances CNS access compared to Betazole .
Research and Development Insights
- Betazole: Used in clinical diagnostics since the 1960s, its safety profile is well-established, with minimal off-target effects .
- N-Methylhistamine : Investigated for roles in immune response modulation, but receptor promiscuity limits therapeutic utility .
Biological Activity
Methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and related case studies.
Synthesis and Characterization
The synthesis of this compound generally involves the reaction of pyrazole derivatives with amines under acidic conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to methyl[2-(1H-pyrazol-3-yl)ethyl]amine have been evaluated for their antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. In one study, a closely related pyrazole compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that certain pyrazole derivatives can lead to G2/M phase arrest in cancer cells while inhibiting tubulin polymerization, similar to the action of colchicine .
Anti-inflammatory Activity
this compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various cellular models. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Anticancer Activity : A series of diarylpyrazole derivatives were synthesized and tested for COX-2 inhibition, with one compound showing an IC50 value as low as 0.017 μM. This indicates a strong potential for developing selective COX-2 inhibitors based on pyrazole structures .
- Synergistic Effects : In combination therapy studies, certain pyrazole compounds exhibited synergistic effects when used alongside traditional chemotherapeutics like doxorubicin, enhancing their efficacy against resistant cancer cell lines .
- Antifungal Properties : Other derivatives were tested against phytopathogenic fungi, demonstrating moderate to excellent antifungal activity, which highlights the versatility of pyrazole-based compounds in addressing various biological challenges .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Apoptosis induction |
| Compound 7d | MCF-7 | 0.34 | G2/M phase arrest |
| Compound 9m | Fungal Strains | Not specified | Mycelia growth inhibition |
Q & A
Q. What unexplored applications could this compound have in materials science or chemical biology?
- Potential Areas :
- Metal Coordination Chemistry : Investigate its chelation with transition metals (e.g., Cu²⁺) for catalytic applications.
- Photoaffinity Labeling : Modify the amine group with diazirine moieties to study protein-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
